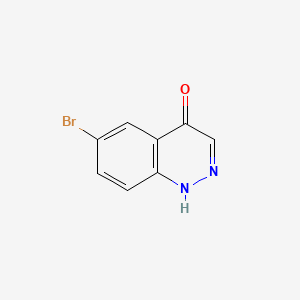

6-Bromocinnolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-cinnolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMHMZLZLNLBPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236514 |

Source

|

| Record name | 6-Bromo-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-88-0 |

Source

|

| Record name | 6-Bromo-4-cinnolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 876-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-4-CINNOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VXF8HBE3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Bromocinnolin-4-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Directive: Foundational Data and Chemical Identity

6-Bromocinnolin-4-ol is a heterocyclic organic compound belonging to the cinnoline family. Cinnolines are bicyclic aromatic compounds composed of a benzene ring fused to a pyridazine ring. The presence of the bromine atom and the hydroxyl group on the cinnoline scaffold suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The core identifying information for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 876-88-0 | |

| Molecular Formula | C₈H₅BrN₂O | |

| Molecular Weight | 225.04 g/mol |

Scientific Integrity & Logic: Synthesis, Reactivity, and Applications

A comprehensive search of the scientific literature and chemical databases reveals a significant gap in the available information specifically for this compound. While the broader class of cinnoline derivatives has been explored for various pharmacological activities, detailed experimental data for this particular bromo-substituted analog is not readily accessible.

This guide will, therefore, leverage available information on the general synthesis and reactivity of the cinnoline core, as well as closely related analogs, to provide a predictive but scientifically grounded overview for researchers.

Synthesis of the Cinnoline Scaffold: General Approaches

The synthesis of the cinnoline ring system is a well-established area of organic chemistry. Several named reactions can be employed to construct this heterocyclic core, which could be adapted for the synthesis of this compound. The choice of a specific synthetic route would depend on the availability of the starting materials, desired scale, and tolerance to various reaction conditions.

One of the most common methods for cinnoline synthesis is the Richter Cinnoline Synthesis . This reaction typically involves the diazotization of a substituted 2-(1-alkenyl)aniline, followed by an intramolecular cyclization.

Conceptual Experimental Workflow: Richter-type Synthesis

Caption: Conceptual workflow for a Richter-type cinnoline synthesis.

Another classical approach is the Widman-Stoermer Synthesis , which involves the cyclization of an α-aryl-hydrazone of an α-ketoester.

Causality in Synthetic Strategy: The choice between these methods would be dictated by the commercial availability of the appropriately substituted aniline or hydrazone precursors. For this compound, a potential starting material for a Richter-type synthesis could be a 2-alkenyl-5-bromoaniline derivative. The subsequent introduction of the hydroxyl group at the 4-position might be achieved through various oxidation or substitution reactions on the cinnoline core.

Predicted Chemical Reactivity

The chemical reactivity of this compound is expected to be influenced by the electronic properties of the cinnoline ring system, as well as the bromo and hydroxyl substituents.

-

The Cinnoline Ring: The pyridazine portion of the cinnoline ring is electron-deficient, which can influence its susceptibility to nucleophilic attack. The benzene ring, on the other hand, can undergo electrophilic substitution, with the position of substitution being directed by the existing bromo and hydroxyl groups.

-

The Bromine Atom: The bromine atom at the 6-position is a versatile functional group. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at this position, making it a key site for molecular diversification in drug discovery programs.

-

The Hydroxyl Group: The hydroxyl group at the 4-position can be readily converted into other functional groups. For example, it can be transformed into a chloro group using reagents like phosphorus oxychloride (POCl₃), which can then serve as a leaving group for nucleophilic substitution reactions. This position is crucial for the introduction of various side chains that can modulate the biological activity of the molecule.

Logical Relationship of Functional Group Reactivity

Caption: Key reactivity sites on the this compound scaffold.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the broader class of cinnoline derivatives has shown a wide range of pharmacological effects. These include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory activities. The cinnoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

The presence of the bromine atom on this compound makes it an attractive starting point for the synthesis of a library of analogs for high-throughput screening. By utilizing the cross-coupling and substitution reactions described above, researchers can systematically modify the structure of the molecule to optimize its interaction with a specific biological target.

Visualization & Formatting: Data and Protocols

Due to the lack of specific experimental data for this compound in the public domain, it is not possible to provide detailed, validated experimental protocols or summarize quantitative data in tables. The information presented in this guide is based on established principles of organic chemistry and the known reactivity of related compounds.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule with significant potential as a building block in medicinal chemistry. The lack of available data highlights an opportunity for further research into its synthesis, characterization, and biological evaluation. Future work should focus on developing a reliable synthetic route to this compound, followed by a thorough investigation of its chemical reactivity and a systematic screening for potential pharmacological activities. The insights gained from such studies could pave the way for the discovery of novel therapeutic agents based on the this compound scaffold.

References

Due to the absence of specific literature on this compound, a formal reference list cannot be compiled. The information provided is based on general knowledge of organic chemistry and the chemistry of cinnoline derivatives as a class of compounds.

A Technical Guide to the Spectral Analysis of 6-Bromocinnolin-4-ol

Abstract

This technical guide provides a comprehensive overview of the spectral characterization of 6-Bromocinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of a complete set of publicly available experimental spectra, this document leverages high-fidelity predictive models for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside established principles of Infrared (IR) spectroscopy. Each analytical technique is detailed with a robust, field-proven experimental protocol, a thorough interpretation of the (predicted) spectral data, and the underlying scientific rationale. This guide is designed to serve as an essential resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding of the structural elucidation of substituted cinnolines.

Introduction: The Significance of this compound

The cinnoline scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties[1]. This compound, as a substituted derivative, presents a valuable synthon for the development of novel therapeutic agents. The bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries. The 4-ol (or its tautomeric 4-one form) is a key pharmacophoric feature.

Accurate structural confirmation and purity assessment are paramount in the drug discovery pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectral data for this compound, empowering researchers to confidently identify and characterize this important molecule.

It is important to note that this compound exists in a tautomeric equilibrium with 6-Bromo-1H-cinnolin-4-one. Spectroscopic evidence from analogous heterocyclic systems, such as 4-hydroxyquinoline, suggests that the keto (cinnolin-4-one) tautomer is generally more stable[1]. The interpretations within this guide will consider both tautomeric forms where relevant.

Molecular Structure and Tautomerism of this compound

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality NMR spectra.

Sample Preparation:

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR[2].

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for heterocyclic compounds with polar functional groups. Other potential solvents include deuterated chloroform (CDCl₃) or methanol (CD₃OD)[3].

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution[2].

-

Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter[4]. The final volume should be around 0.6 mL, corresponding to a height of about 4-5 cm in the tube[2].

-

Capping and Labeling: Securely cap the NMR tube and label it clearly[4].

Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Program: A standard one-pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: ~15 ppm, centered around 7-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds to allow for full proton relaxation.

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., with a 30° pulse).

-

Temperature: 298 K (25 °C).

-

Spectral Width: ~220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR due to the low natural abundance of ¹³C[2].

-

NMR Data Acquisition Workflow

Caption: A streamlined workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound (in its more stable keto form) in DMSO-d₆ is summarized below. Chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group, as well as the aromatic ring currents.

Table 1: Predicted ¹H NMR Data for this compound (Keto Form)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.2 | d | ~8.0 |

| H-5 | ~8.0 | d | ~2.0 |

| H-7 | ~7.8 | dd | ~9.0, ~2.0 |

| H-8 | ~7.6 | d | ~9.0 |

| N1-H | >12.0 | br s | N/A |

Disclaimer: These are predicted values and may differ from experimental results. Predictions are based on computational models and analysis of similar structures.

Interpretation of the ¹H NMR Spectrum:

-

N1-H Proton: The proton on the N1 nitrogen of the keto tautomer is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a very high chemical shift (>12.0 ppm)[1].

-

Aromatic Protons: The protons on the benzene ring (H-5, H-7, H-8) will appear in the aromatic region (7.5-8.1 ppm).

-

H-5: This proton is ortho to the bromine atom and will likely appear as a doublet with a small coupling constant due to meta-coupling with H-7.

-

H-7: This proton is coupled to both H-8 (ortho-coupling, larger J value) and H-5 (meta-coupling, smaller J value), resulting in a doublet of doublets.

-

H-8: This proton is ortho to H-7 and will appear as a doublet.

-

-

H-3 Proton: The proton on the pyridazinone ring is expected to be downfield due to the influence of the adjacent nitrogen and carbonyl group, likely appearing as a doublet due to coupling with the N1-H proton (this coupling may not always be resolved).

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

**Table 2: Predicted ¹³C NMR Data for 6-Bromoc### 3. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal[5].

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface[6]. This is crucial for obtaining a high-quality spectrum.

-

Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue[5][6].

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by vibrations characteristic of its aromatic rings and functional groups. The keto tautomer is expected to show the following key absorptions:

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3200 - 2800 | Broad, M | N-H stretching (from the lactam C=O-NH group) |

| ~1660 - 1640 | S | C=O stretching (amide I band of the cyclic lactam) |

| ~1610 - 1580 | M-S | C=N and C=C stretching (aromatic rings) |

| ~1500 - 1400 | M | C=C stretching (aromatic rings) |

| ~850 - 800 | S | C-H out-of-plane bending (indicative of substitution pattern) |

| ~1100-1000 | M | C-Br stretching |

Disclaimer: These are predicted absorption ranges based on established correlation tables and may differ from experimental results.

Interpretation of the IR Spectrum:

-

N-H and C=O Stretching: The most diagnostic peaks for the keto tautomer are the N-H and C=O stretching vibrations. A broad absorption in the 3200-2800 cm⁻¹ region due to N-H stretching, and a strong, sharp absorption around 1650 cm⁻¹ for the carbonyl (amide I) stretch would be strong evidence for the predominance of the cinnolin-4-one form[1].

-

Aromatic Ring Vibrations: Multiple bands in the 1610-1400 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the bicyclic aromatic system.

-

C-H Bending: Strong absorptions in the 900-650 cm⁻¹ "fingerprint" region arise from C-H out-of-plane bending, which is characteristic of the substitution pattern on the aromatic ring.

-

C-Br Stretch: A medium intensity band is expected in the lower frequency region (around 1050 cm⁻¹) corresponding to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol for Electron Ionization (EI) MS

Electron Ionization is a classic, high-energy ionization technique that produces complex fragmentation patterns, useful for structural elucidation and library matching.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this compound, this can be done using a direct insertion probe or via gas chromatography (GC-MS)[7].

-

Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (M⁺•), which is the molecular ion[8].

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals[9].

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at its specific m/z, generating the mass spectrum.

Predicted Mass Spectral Data

The mass spectrum of this compound will have several key features.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | ~225.04 g/mol |

| Exact Mass | ~223.96 g/mol |

| Molecular Ion (M⁺•) | m/z ~224 and ~226 in an approximate 1:1 ratio |

| Key Fragmentation Pathways | Loss of CO, loss of N₂, loss of Br•, loss of HCN |

Disclaimer: The fragmentation pattern is predicted based on common fragmentation rules for heterocyclic and brominated compounds.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The most crucial feature will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a nearly 1:1 ratio), the molecular ion will appear as a pair of peaks of almost equal intensity at m/z ~224 (for the ⁷⁹Br isotope) and m/z ~226 (for the ⁸¹Br isotope). This characteristic "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

-

Fragmentation Pattern: The high-energy EI process is expected to induce fragmentation of the cinnoline ring. Key predicted fragmentation pathways include:

-

[M - CO]⁺•: Loss of a neutral carbon monoxide molecule (28 Da) from the cinnolin-4-one ring, a common fragmentation for cyclic ketones and lactams. This would result in isotopic peaks around m/z 196/198.

-

[M - N₂]⁺•: Expulsion of a stable nitrogen molecule (28 Da), characteristic of many nitrogen-containing heterocycles.

-

[M - Br]⁺: Loss of a bromine radical (79 or 81 Da), leading to a fragment at m/z ~145.

-

Loss of HCN: Subsequent fragmentation of the ring system could involve the loss of hydrogen cyanide (27 Da).

-

Predicted MS Fragmentation of this compound

Caption: Key predicted fragmentation pathways for this compound under Electron Ionization.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining predicted ¹H and ¹³C NMR data, characteristic IR absorptions, and the distinctive isotopic patterns and fragmentation in mass spectrometry, researchers can achieve unambiguous identification of this valuable heterocyclic compound. The detailed experimental protocols provided herein serve as a practical resource for obtaining high-quality data, ensuring the scientific integrity required for advanced research and development in medicinal chemistry.

References

- NMR Sample Preparation. (n.d.).

-

Hornak, J. P. (n.d.). The Basics of NMR - Sample Preparation. Retrieved January 5, 2026, from [Link].

- ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved January 5, 2026, from a commercial supplier's blog on NMR best practices.

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved January 5, 2026, from [Link].

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 5, 2026, from [Link].

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 5, 2026, from [Link].

- Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved January 5, 2026, from a university document outlining the SOP for their instrument.

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved January 5, 2026, from [Link].

-

Wishart, D. S., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Retrieved from [Link].

-

ChemAxon. (n.d.). NMR Predictor. Retrieved January 5, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9208, Cinnoline. Retrieved January 5, 2026, from [Link].

- Creative Proteomics. (n.d.). Electron Ionization. Retrieved January 5, 2026, from a proteomics service provider's technical resources.

-

Allen, F., et al. (2021). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites, 11(10), 665. Retrieved from [Link].

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved January 5, 2026, from [Link].

-

SHIMADZU CORPORATION. (n.d.). Ionization Modes: EI. Retrieved January 5, 2026, from [Link].

-

Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3740. Retrieved from [Link].

Sources

- 1. 4-Cinnolinol|High-Purity Reference Standard|RUO [benchchem.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. sites.bu.edu [sites.bu.edu]

- 5. utsc.utoronto.ca [utsc.utoronto.ca]

- 6. agilent.com [agilent.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

6-Bromocinnolin-4-ol and Its Derivatives: A Technical Guide for Medicinal Chemistry

<

Abstract

The cinnoline nucleus, a 1,2-benzodiazine heterocyclic system, represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1][2] This technical guide focuses on the 6-bromocinnolin-4-ol core, a strategically functionalized starting point for the development of novel therapeutic agents. We will explore plausible and robust synthetic routes to access this core, detail key chemical transformations for diversification, and analyze its potential in medicinal chemistry by drawing parallels with structurally related pharmacophores. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights into leveraging this promising chemical scaffold.

Introduction: The Cinnoline Scaffold in Drug Discovery

Cinnoline and its derivatives have attracted significant interest from synthetic and medicinal chemists due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anxiolytic properties.[1][3] As an isostere of quinoline and isoquinoline, the cinnoline framework provides a unique arrangement of nitrogen atoms that influences its physicochemical properties and its ability to interact with biological targets.[2]

The focus of this guide, this compound, possesses two key features that make it a particularly attractive starting point for library synthesis:

-

The 4-hydroxy group: This functionality exists in tautomeric equilibrium with its keto form, cinnolin-4(1H)-one. This position is crucial for establishing interactions with biological targets and serves as a handle for further chemical modification. Analogs like 4-hydroxyquinolines are known to possess a wide range of pharmacological activities.[4][5]

-

The 6-bromo substituent: The introduction of a bromine atom can significantly enhance the biological activity of a molecule through favorable halogen bonding interactions and by modulating its metabolic stability and lipophilicity.[6][7] Critically, the bromine atom is an exceptionally versatile synthetic handle for introducing molecular diversity via modern palladium-catalyzed cross-coupling reactions.[8][9]

This guide will provide a comprehensive framework for synthesizing and utilizing the this compound core to generate novel chemical entities with therapeutic potential.

Synthesis of the this compound Core

Direct, optimized synthetic protocols for this compound are not widely reported. However, established named reactions for cinnoline synthesis can be logically adapted. The choice of a synthetic route is dictated by the availability of appropriately substituted starting materials. The Borsche-Witte synthesis is a robust and adaptable method.[10][11]

Proposed Synthetic Pathway: The Borsche–Witte Cyclization

This classical approach involves the diazotization of an ortho-aminoacetophenone followed by intramolecular cyclization. The causality behind this strategy is the reliable formation of a reactive diazonium salt intermediate which readily undergoes cyclization to form the stable cinnoline ring system.

Caption: Proposed Borsche-Witte synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, incorporating in-process controls to ensure the successful formation of the target compound.

Objective: To synthesize this compound from 2-amino-5-bromoacetophenone.

Materials:

-

2-Amino-5-bromoacetophenone

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

TLC plates (silica gel 60 F254)

-

Standard laboratory glassware and equipment

Step-by-Step Methodology:

-

Preparation of Starting Material Solution:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-5-bromoacetophenone (10.0 g, 46.7 mmol) in a mixture of concentrated HCl (30 mL) and water (30 mL).

-

Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring. The formation of a fine slurry of the hydrochloride salt is expected. Causality: The acidic medium is required for the formation of nitrous acid in the next step, and the low temperature stabilizes the resulting diazonium salt.

-

-

Diazotization:

-

Dissolve sodium nitrite (3.56 g, 51.4 mmol, 1.1 eq) in water (15 mL) and cool the solution to 0 °C.

-

Add the cold NaNO₂ solution dropwise to the stirred suspension from Step 1 over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting clear, yellowish solution for an additional 30 minutes at 0-5 °C. Self-Validation: A spot test with starch-iodide paper should be positive, indicating a slight excess of nitrous acid and complete diazotization.

-

-

Cyclization and Isolation:

-

Remove the ice bath and allow the reaction mixture to warm slowly to room temperature. The solution is typically left to stand for 12-18 hours. During this time, a precipitate will form as the intramolecular cyclization proceeds.

-

Collect the resulting solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Wash the filter cake with a small amount of cold ethanol followed by diethyl ether to facilitate drying.

-

Dry the crude product under vacuum to yield this compound.

-

-

Purification and Characterization:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

In-Process Control: Monitor the reaction progress and purity of the final product using TLC (e.g., mobile phase: 10% methanol in dichloromethane). The product should appear as a single spot with a distinct Rf value compared to the starting material.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity.

-

Chemical Reactivity and Derivatization Strategies

The this compound scaffold offers two primary points for chemical diversification, enabling the synthesis of large compound libraries for screening.

Caption: Key derivatization pathways from this compound.

Functionalization at the 4-Position

The 4-hydroxyl group can be readily converted into a 4-chloro group, which is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This two-step sequence is a cornerstone for introducing a wide variety of functionalities.

Protocol: Synthesis of 6-Bromo-4-chlorocinnoline

-

Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting heterocyclic hydroxyl groups into chlorides.[12]

-

Add this compound (1.0 eq) to a flask containing POCl₃ (10 eq).

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Caution: This is a highly exothermic reaction.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to pH 8-9.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

The resulting 6-bromo-4-chlorocinnoline can then be reacted with various nucleophiles (amines, alcohols, thiols) to generate diverse libraries of 4-substituted cinnolines.

Functionalization at the 6-Position

The 6-bromo position is ideal for palladium-catalyzed cross-coupling reactions.[8] This allows for the introduction of aryl, heteroaryl, alkynyl, and other groups, which is critical for exploring structure-activity relationships (SAR).

Protocol: Suzuki Cross-Coupling Reaction

-

Rationale: The Suzuki coupling is a robust and versatile C-C bond-forming reaction with high functional group tolerance, making it a workhorse in medicinal chemistry.[13]

-

In a reaction vial, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Seal the vial and heat the reaction to 80-100 °C for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Purify the product via column chromatography.

Medicinal Chemistry Applications & Potential Biological Targets

While this compound itself is a building block, its derivatives hold significant therapeutic promise. The broader cinnoline class has demonstrated a wide range of activities.[1][14]

| Derivative Class | Example Activity | Target(s) | Reference(s) |

| Cinnolinones | Anticancer | c-Met Kinase | [1] |

| 4-Substituted Cinnolines | PI3K Inhibition | PI3Kα, β, γ, δ | [15] |

| Cinnoline Carboxamides | Anxiolytic | GABA-A Receptor | [1] |

| Fused Cinnolines | Anti-inflammatory | Not specified | [1][14] |

| Bromo-Quinolines/Quinazolines | Anticancer | Kinases (e.g., EGFR) | [16][17] |

Table 1: Representative Biological Activities of Cinnoline and Related Heterocyclic Derivatives.

Cinnolines as Kinase Inhibitors

The structural similarity of cinnolines to quinolines and quinazolines, which are scaffolds found in numerous FDA-approved kinase inhibitors (e.g., gefitinib, lapatinib), strongly suggests their potential in this area.[16] A recent study identified cinnoline derivatives as potent, nanomolar inhibitors of Phosphoinositide 3-kinases (PI3Ks), a critical family of enzymes in cancer signaling.[15]

Caption: The PI3K/Akt signaling pathway, a potential target for cinnoline derivatives.

The this compound core is an excellent starting point for developing kinase inhibitors. The 4-position can be substituted with groups known to interact with the hinge region of the ATP-binding pocket, while the 6-position can be functionalized to extend into solvent-exposed regions, improving potency and selectivity.

Structure-Activity Relationship (SAR) Insights

Based on published data for cinnolines and related heterocycles, a predictive SAR can be established to guide library design.[1][18][19]

-

4-Position: Substitution at this position is critical. Small, flexible amine-containing groups often form key hydrogen bonds in kinase hinge regions.

-

6-Position: The 6-bromo substituent itself can enhance potency through halogen bonding. Replacing the bromine with small, lipophilic groups or hydrogen-bond acceptors via cross-coupling can be used to probe specific pockets on a target protein.

-

3-Position: While unsubstituted in the parent core, derivatization at C3 (e.g., with carboxamide groups) has been shown to modulate activity and is a key avenue for optimization.[1]

-

Benzene Ring Substituents: Further substitution on the benzene ring (e.g., at positions 7 or 8) can be used to fine-tune physicochemical properties like solubility and metabolic stability.

Future Perspectives & Conclusion

The this compound scaffold is a highly versatile and promising starting point for medicinal chemistry campaigns. Its strategic pre-functionalization at two key positions allows for the rapid and efficient generation of diverse chemical libraries.

Future research should focus on:

-

Library Synthesis: Employing the derivatization strategies outlined herein to build focused libraries targeting specific protein families, particularly kinases.

-

Target-Based Screening: Evaluating these libraries against panels of kinases (e.g., PI3K, BTK, c-Met) implicated in cancer and autoimmune diseases.[1]

-

Lead Optimization: For active hits, further optimization of the scaffold at other positions (C3, C7, C8) should be undertaken to improve potency, selectivity, and drug-like properties.

References

-

Szumiak, M., & Stanczak, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(3), 645. [Link]

-

Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]

-

Yang, Y., & Zhou, Y. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]

-

AZoM. (2025). What Is Bromine Used For? AZoM. [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

Szumiak, M., & Stanczak, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(3), 645. [Link]

-

Saxena, V., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

-

Singh, V. K., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(S08), 3728-3737. [Link]

-

El-Sayed, M. T. (2021). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Medicinal Chemistry Research, 30, 1-22. [Link]

-

BSEF. (n.d.). Pharmaceuticals. BSEF. [Link]

-

Anusha, S., & Sridevi, C. (2019). A concise review on cinnoline and its biological activities. International Journal of Advanced Research, Ideas and Innovations in Technology, 5(3), 2054-2060. [Link]

-

Wikipedia. (n.d.). Bromine. Wikipedia. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. [Link]

-

Wiley Online Library. (n.d.). von Richter (Cinnoline) Synthesis. [Link]

-

Merck Index. (n.d.). von Richter (Cinnoline) Synthesis. [Link]

-

Wikipedia. (n.d.). Cinnoline. Wikipedia. [Link]

-

Cikán, M., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3299. [Link]

-

Kim, Y., et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. European Journal of Medicinal Chemistry, 155, 229-245. [Link]

-

Głowacka, J., & Wolszczak, N. (2021). Introducing bromine in the molecular structure as a good strategy to the drug design. European Journal of Pharmaceutical Sciences, 165, 105937. [Link]

-

Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

-

Kim, H. J., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(21), 5449-5460. [Link]

-

Langer, T., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. [Link]

-

Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

-

Van Puyenbroeck, V., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

-

ResearchGate. (n.d.). Synthesis of 6-bromoquinolin-4-ol derivatives (3a–3h). ResearchGate. [Link]

-

Shteingarts, V. D. (2010). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 46, 749-768. [Link]

-

Andriole, V. T. (1989). Structure--activity relationship of quinolones. The American Journal of Medicine, 87(6C), 2S-5S. [Link]

-

Weir, J. T., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 639-645. [Link]

-

LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Geronikaki, A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(16), 4959. [Link]

-

Gellis, A., et al. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]

-

Manolov, I., et al. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 19(9), 13572-13615. [Link]

-

Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21336-21361. [Link]

-

Prashanthi Evangelin, M. (2019). A Concise Review on Cinnolines. International Journal of Medical and Health Sciences, 10(4), 897-901. [Link]

-

Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. ijariit.com [ijariit.com]

- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 5. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]

- 6. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. fiveable.me [fiveable.me]

- 9. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cinnoline - Wikipedia [en.wikipedia.org]

- 11. innovativejournal.in [innovativejournal.in]

- 12. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 13. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigative Guide to the Potential Therapeutic Targets of 6-Bromocinnolin-4-ol: A Predictive Framework for Drug Discovery

Abstract

6-Bromocinnolin-4-ol is a distinct heterocyclic molecule built upon the cinnoline scaffold, a structure recognized as a "privileged" core in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1] Despite the rich pharmacology of the cinnoline family, this compound itself remains largely uncharacterized in the scientific literature. This guide addresses this knowledge gap by providing a predictive and actionable framework for identifying and validating its most probable therapeutic targets. By synthesizing data from structurally analogous cinnoline, quinoline, and quinazolinone derivatives, we postulate that this compound holds significant potential as a modulator of protein kinases and GABA-A receptors. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a structured, evidence-based rationale and detailed experimental workflows to systematically investigate this promising compound.

Part 1: The Cinnoline Scaffold: A Foundation for Diverse Pharmacology

The cinnoline ring system, a bicyclic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of synthetic and medicinal chemistry for over a century.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anxiolytic properties.[2][3][4][5] The strategic placement of a bromine atom, as in this compound, is a common tactic in drug design to enhance metabolic stability, improve membrane permeability, and introduce specific halogen bonding interactions that can increase binding affinity to biological targets.[1] Given the absence of direct biological data for this compound, this guide employs a logical, inference-based approach to prioritize and explore its most promising therapeutic avenues.

Part 2: Primary Putative Target Class: Protein Kinases

The most compelling hypothesis for the biological action of this compound is the modulation of protein kinase activity. This assertion is grounded in extensive evidence from both the cinnoline family and its structural isosteres, which are potent kinase inhibitors.

Rationale for Kinase Targeting:

-

Cinnoline Precedent: Multiple studies have successfully developed cinnoline derivatives as potent inhibitors of key kinases, including Leucine-Rich Repeat Kinase 2 (LRRK2), implicated in Parkinson's disease, and Phosphoinositide 3-kinase (PI3K), a central node in cancer signaling.[6][7]

-

Structural Analogy: The quinoline and quinazolinone scaffolds, which are structurally very similar to cinnoline, are the basis for numerous FDA-approved kinase inhibitors.[8] Their derivatives are known to target a wide range of kinases, including c-Met, EGFR, and VEGFR.[9][10]

-

Pharmacophore Contribution: The 6-bromo substitution is a feature found in many active kinase inhibitors, suggesting its importance in target engagement.[11] The 4-ol (or 4-oxo tautomer) group provides a crucial hydrogen bond donor/acceptor site, common in kinase hinge-binding motifs.

High-Priority Kinase Targets & Pathways:

The PI3K/Akt/mTOR pathway stands out as a primary system of interest due to the documented success of cinnoline derivatives as potent PI3K inhibitors.[7]

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Validation Workflow for Kinase Targets

A multi-tiered, self-validating experimental cascade is essential to confirm and characterize kinase inhibition. This workflow is designed to move from broad, unbiased screening to specific, mechanistic validation.

Caption: A sequential workflow for the validation of this compound as a kinase inhibitor.

Protocol 1: Broad Kinase Panel Screening

-

Objective: To perform an unbiased screen of this compound against a large panel of human kinases to identify high-probability targets.

-

Causality: This initial step is critical to cast a wide net and avoid confirmation bias. A binding-based assay like DiscoverX's KINOMEscan® is chosen over an enzymatic assay for the initial screen because it is less prone to artifacts from compound interference and directly measures binding, which is the first step of inhibition.

-

Methodology:

-

Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

-

Submit the compound to a commercial vendor (e.g., Eurofins DiscoverX) for screening against their full kinase panel at a standard concentration (e.g., 10 µM).

-

The assay principle involves the compound competing with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

-

Data Analysis: Results are typically provided as '% Control' or '% Inhibition'. Identify kinases with >90% inhibition as primary hits for further validation.

-

Protocol 2: In Vitro Enzymatic IC50 Determination

-

Objective: To quantify the potency of this compound against the primary hit(s) identified in Step 1.

-

Causality: This step confirms that binding translates to functional enzymatic inhibition and establishes a dose-response relationship, yielding the IC50 value—a key metric for potency. The ADP-Glo™ (Promega) assay is selected as it is a robust, luminescence-based universal kinase assay that measures the conversion of ADP to ATP.

-

Methodology (Example for PI3Kα):

-

Prepare a serial dilution of this compound in assay buffer, typically ranging from 100 µM to 1 nM in 10-point, 3-fold dilutions.

-

In a 384-well plate, add 2.5 µL of the compound dilution.

-

Add 2.5 µL of a solution containing recombinant PI3Kα enzyme and its substrate (e.g., PIP2).

-

Initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

-

Read luminescence on a plate reader.

-

Data Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot the % inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

-

Objective: To verify that this compound directly binds to and stabilizes its target kinase inside intact cells.

-

Causality: A compound can be a potent enzyme inhibitor in vitro but fail to engage its target in the complex cellular environment. CETSA provides definitive proof of target engagement in a physiological context. The principle is that a ligand binding to its target protein confers thermal stability.

-

Methodology:

-

Culture appropriate cells (e.g., MCF-7 for PI3K) to ~80% confluency.

-

Treat cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10x IC50) for 1 hour.

-

Harvest the cells, wash, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

Lyse the cells by freeze-thaw cycles.

-

Pellet the precipitated, aggregated proteins by centrifugation at 20,000 x g for 20 minutes.

-

Collect the supernatant containing the soluble, non-denatured protein fraction.

-

Analyze the amount of the target kinase remaining in the supernatant by Western Blot or ELISA.

-

Data Analysis: Plot the percentage of soluble target protein versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms cellular engagement.

-

Part 3: Secondary Putative Target Class: GABA-A Receptors

An alternative and compelling therapeutic avenue for cinnoline derivatives lies in the modulation of the central nervous system, specifically through interaction with γ-aminobutyric acid type A (GABA-A) receptors.[3]

Rationale for GABA-A Receptor Targeting:

-

Patented Cinnoline Modulators: Substituted cinnoline derivatives have been specifically designed and patented as modulators of GABA-A receptors, indicating the scaffold is well-suited for binding to this ligand-gated ion channel.[12]

-

Anxiolytic and Sedative Potential: The broader class of cinnolines has been reported to have anxiolytic and sedative properties, effects commonly mediated by positive allosteric modulation of GABA-A receptors.[3][5]

-

Structural Mimicry: The cinnoline core can be viewed as a bioisostere of other heterocyclic scaffolds known to bind to the benzodiazepine site on the GABA-A receptor complex.

Experimental Validation Workflow for GABA-A Receptor Modulation

Confirming activity at GABA-A receptors requires a combination of binding and functional electrophysiology assays.

Caption: Workflow for validating this compound as a GABA-A receptor modulator.

Protocol 4: Radioligand Binding Assay

-

Objective: To determine if this compound can displace a known ligand from the benzodiazepine binding site of the GABA-A receptor.

-

Causality: This is the primary step to confirm a direct interaction with the receptor complex. Using a radiolabeled antagonist like [3H]flumazenil ensures that displacement is due to competition at the binding site.

-

Methodology:

-

Prepare crude synaptic membranes from rat or bovine cerebral cortex.

-

In a 96-well plate, incubate the membranes with a fixed concentration of [3H]flumazenil (e.g., 1 nM) and varying concentrations of this compound (1 nM to 100 µM).

-

Include control wells for total binding (no competitor) and non-specific binding (a saturating concentration of a non-labeled ligand, e.g., 10 µM diazepam).

-

Incubate on ice for 60 minutes.

-

Rapidly terminate the reaction by vacuum filtration through GF/B filters, washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the Ki (inhibitory constant) by fitting the data to a one-site competition model. A low Ki value indicates high binding affinity.

-

Protocol 5: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Objective: To functionally characterize the effect of this compound on GABA-A receptor activity.

-

Causality: Binding does not equal function. This gold-standard electrophysiology assay directly measures the flow of chloride ions through the receptor channel, allowing for precise characterization of the compound's effect as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), direct agonist, or antagonist.[13]

-

Methodology:

-

Prepare cRNA for the desired GABA-A receptor subunits (e.g., human α1, β2, γ2L).

-

Inject the cRNA mixture into Stage V-VI Xenopus laevis oocytes. Incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in a recording chamber continuously perfused with buffer.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.

-

To test for modulatory effects: a. Apply a sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline inward current. b. Co-apply the same EC10 concentration of GABA along with this compound (e.g., 1 µM). c. An enhancement of the current indicates positive modulation (PAM), while a reduction indicates negative modulation (NAM).

-

To test for direct agonist effects: Apply this compound in the absence of GABA. An induced inward current indicates agonist activity.

-

Data Analysis: Measure the peak current amplitude for each condition. Express the modulatory effect as a percentage change from the GABA-alone response. Generate a dose-response curve to determine the EC50 (for potentiation) or IC50 (for inhibition).

-

Part 4: Data Synthesis and Future Directions

The successful execution of these workflows will provide a robust, multi-faceted dataset to define the therapeutic potential of this compound.

Table 1: Hypothetical Data Summary for Target Validation

| Assay Type | Target/Pathway | Parameter | Expected Result for a "Hit" | Implication |

|---|---|---|---|---|

| Kinase Panel Screen | 450+ Kinases | % Inhibition @ 10 µM | >90% for a specific kinase (e.g., PI3Kα) | Identifies primary target(s) |

| In Vitro Enzymatic | PI3Kα | IC50 | < 1 µM | Confirms potent enzyme inhibition |

| CETSA | PI3Kα in MCF-7 cells | ΔTm (Melting Temp. Shift) | > 2 °C | Confirms target engagement in live cells |

| Western Blot | p-Akt (Ser473) | % Reduction @ 1 µM | > 50% | Validates functional pathway inhibition |

| Radioligand Binding | GABA-A Receptor | Ki (vs [3H]flumazenil) | < 5 µM | Confirms binding to the receptor complex |

| TEVC Electrophysiology| α1β2γ2L GABA-A Receptor | % Modulation of GABA EC10 | > 100% @ 1 µM | Characterizes as a potent PAM |

Future Directions:

Upon successful validation of a primary target, the path forward will focus on lead optimization. The 6-bromo and 4-ol positions of the cinnoline core are prime handles for medicinal chemistry exploration. Structure-activity relationship (SAR) studies, involving the synthesis of analogs with modifications at these and other positions, will be crucial for improving potency, selectivity, and drug-like properties (ADME/Tox). This structured, hypothesis-driven approach provides the most efficient path to unlocking the full therapeutic potential of this compound.

References

-

Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. [Link]

-

Molecules. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PubMed Central. [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2013). Novel cinnoline-based inhibitors of LRRK2 kinase activity. PubMed. [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. [Link]

-

ResearchGate. (2017). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]

-

Current Medicinal Chemistry. (2019). Therapeutic Potential of Cinnoline Core: A Comprehensive Review. PubMed. [Link]

-

ResearchGate. (2022). Therapeutic Potential of Cinnoline Core: A Comprehensive Review. [Link]

-

European Patent Office. (2008). SUBSTITUTED CINNOLINE DERIVATIVES AS GABAA-RECEPTOR MODULATORS AND METHOD FOR THEIR SYNTHESIS. [Link]

-

ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

-

MDPI. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. [Link]

-

DC Fine Chemicals. (n.d.). 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. [Link]

-

Molecules. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

-

Molecules. (2020). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. [Link]

-

PubChem. (n.d.). 6-Bromo-2-methylquinolin-4-ol. [Link]

-

MDPI. (2021). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. [Link]

-

ResearchGate. (2023). Synthesis of 6-bromoquinolin-4-ol derivatives (3a–3h). [Link]

-

Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

National Institutes of Health. (2022). 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies. [Link]

-

National Institutes of Health. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. [Link]

Sources

- 1. This compound | 876-88-0 | Benchchem [benchchem.com]

- 2. zenodo.org [zenodo.org]

- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Cinnoline Core: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel cinnoline-based inhibitors of LRRK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. mdpi.com [mdpi.com]

The Cinnoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quest for novel therapeutic agents is a perpetual challenge in medicinal chemistry, demanding the exploration of unique chemical scaffolds that offer diverse biological activities. Among the myriad of heterocyclic systems, cinnoline (1,2-benzodiazine) has emerged as a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][2] This technical guide provides a comprehensive review of the cinnoline core, delving into its synthesis, multifaceted pharmacological profile, and its burgeoning role in the development of next-generation therapeutics. We will explore the causality behind the design of cinnoline-based drugs, detail key experimental protocols, and present a forward-looking perspective on the future of this versatile scaffold in drug discovery.

The Cinnoline Nucleus: A Profile of a Versatile Pharmacophore

Cinnoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring.[3] This unique arrangement of two adjacent nitrogen atoms within the six-membered ring makes it an isostere of quinoline and isoquinoline, bestowing upon it a distinct electronic and steric profile.[2][4] This inherent structure allows for a wide array of substitutions, enabling medicinal chemists to fine-tune the molecule's physicochemical properties and biological activity.[5]

The versatility of the cinnoline scaffold is evidenced by its ability to interact with a diverse range of biological targets, including enzymes like kinases and topoisomerases, as well as G-protein coupled receptors.[2][6] This broad target spectrum has led to the discovery of cinnoline derivatives with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic properties.[1][4]

Caption: Core structure and key features of the Cinnoline nucleus.

Synthetic Strategies: Building the Cinnoline Core

The synthesis of the cinnoline ring system is a cornerstone of its exploration in drug discovery. Several classical and modern synthetic routes have been established, each offering distinct advantages in terms of substrate scope, yield, and regioselectivity. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern on the final molecule, a critical factor in modulating its biological activity.

Classical Synthetic Routes

The initial synthesis of cinnoline was achieved by Richter through the diazotization of ortho-amino-phenylpropionic acid followed by cyclization.[4][7] Other foundational methods include the Widman-Stoermer and Borsche-Herbert cyclizations.[7][8] These methods, while historically significant, often require harsh reaction conditions and may have limited substrate scope.

Modern Synthetic Methodologies

Contemporary organic synthesis has introduced more efficient and versatile methods for constructing the cinnoline core. These include transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, which offer milder conditions, shorter reaction times, and higher yields.[9][10]

Experimental Protocol: Microwave-Assisted Synthesis of Polyfunctional Cinnolines

This protocol provides a general procedure for the synthesis of substituted cinnoline derivatives, a method noted for its efficiency and high yields.[10]

Materials:

-

Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate

-

Appropriate nitroolefins

-

Dioxane (anhydrous)

-

Piperidine

-

Microwave reactor

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a microwave-safe reaction vessel, combine the ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate (1 equivalent) and the desired nitroolefin (1.2 equivalents).

-

Add anhydrous dioxane as the solvent, followed by a catalytic amount of piperidine.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a controlled temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired polyfunctionally substituted cinnoline.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Causality Behind Experimental Choices: The use of microwave irradiation accelerates the reaction rate, significantly reducing the reaction time compared to conventional heating. Piperidine acts as a base to facilitate the initial Michael addition reaction, which is a key step in the cyclization process to form the cinnoline ring. Dioxane is chosen as a high-boiling point solvent suitable for microwave synthesis.

Caption: A streamlined workflow for the synthesis of cinnoline derivatives.

Therapeutic Applications: A Spectrum of Biological Activity

The cinnoline scaffold has proven to be a fertile ground for the discovery of agents targeting a wide array of diseases. The following sections highlight key therapeutic areas where cinnoline derivatives have shown significant promise.

Antibacterial Agents

The rise of antibiotic resistance is a pressing global health crisis, necessitating the development of new antibacterial agents. Cinnoline derivatives have a long history in this area, with Cinoxacin , a cinnoline-based drug, having been used for the treatment of urinary tract infections.[1][2] More recent research has focused on designing novel cinnoline analogs with improved potency against drug-resistant bacterial strains.[11] These compounds often exert their effect by inhibiting bacterial DNA gyrase.[11]

Table 1: Antibacterial Activity of Representative Cinnoline Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Cinoxacin | E. coli | Varies | [1][2] |

| Novel Cinnoline Analogs | M. tuberculosis H37Rv | 12.5 - >100 | [11] |

| Cinnoline-1,2,3-triazole Hybrids | Gram-positive & Gram-negative | Potent Activity | [12] |

Anticancer Agents

Cancer remains a leading cause of mortality worldwide, and the development of targeted therapies is a major focus of modern drug discovery. Cinnoline derivatives have emerged as promising anticancer agents, acting through various mechanisms.[2][13]

One notable mechanism is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer.[14][15] For instance, certain cinnoline derivatives have been identified as potent inhibitors of kinases such as Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinases (PI3Ks), which are implicated in various malignancies.[1][16]

Another anticancer strategy involves the inhibition of topoisomerases, enzymes essential for DNA replication and repair.[2][6] Substituted dibenzo[c,h]cinnolines have been investigated as non-camptothecin topoisomerase I (TOP1) inhibitors.[1][2]

Caption: Key anticancer mechanisms of action for cinnoline derivatives.

Other Therapeutic Areas

Beyond antibacterial and anticancer applications, cinnoline derivatives have demonstrated a broad spectrum of other biological activities, including:

-

Anti-inflammatory and Analgesic: Certain derivatives exhibit potent anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1][4]

-

Antifungal and Antimalarial: The cinnoline scaffold has been explored for the development of agents against fungal pathogens and the malaria parasite, Plasmodium falciparum.[1][2]

-

Anxiolytic: Some cinnoline derivatives have shown activity as modulators of the GABA-A receptor, suggesting potential for the treatment of anxiety disorders.[1]

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective drug candidates from a given scaffold relies heavily on understanding the structure-activity relationship (SAR). SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.[17]

For cinnoline derivatives, SAR studies have revealed key structural features that govern their potency and selectivity for various targets. For example, in the case of dibenzo[c,h]cinnoline-based TOP1 inhibitors, the presence of a methylenedioxy group on one of the rings was found to be crucial for activity.[1][2] Similarly, for kinase inhibitors, the nature and position of substituents on the cinnoline ring can dramatically influence their binding affinity and selectivity.[14][15]

Logical Workflow for SAR Studies:

-

Identify a Hit Compound: Start with a cinnoline derivative that exhibits a desired biological activity.

-

Systematic Modification: Synthesize a library of analogs by modifying different positions of the cinnoline core and its substituents.

-

Biological Evaluation: Screen the synthesized analogs in relevant in vitro and in vivo assays to determine their potency, selectivity, and other pharmacological properties.

-

Data Analysis: Analyze the data to identify trends and correlations between structural modifications and biological activity.

-

Iterative Design: Use the insights gained from the SAR analysis to design and synthesize the next generation of more potent and selective compounds.

Future Perspectives and Conclusion

The cinnoline core continues to be a highly attractive scaffold in drug discovery due to its synthetic tractability and broad range of biological activities.[1][6] Future research in this area is likely to focus on several key aspects:

-

Exploration of New Biological Targets: The full therapeutic potential of the cinnoline scaffold is yet to be unlocked. High-throughput screening and other modern drug discovery techniques will likely identify novel biological targets for cinnoline derivatives.

-

Development of More Selective Inhibitors: A major challenge in drug development is achieving selectivity for the desired target to minimize off-target effects and toxicity. The design of highly selective cinnoline-based inhibitors will be a key area of focus.

-

Application of Computational Methods: In silico methods, such as molecular docking and virtual screening, will play an increasingly important role in the rational design of new cinnoline derivatives with improved pharmacological profiles.

References

-

Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link][1][2]

-

TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2022). Zenodo. [Link][6]

-

Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. (n.d.). PubMed Central. [Link][1][2]

-

A concise review on cinnoline and its biological activities. (2021). International Journal of Advanced Research in Innovation, Ideas and Education. [Link][4]

-

Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link][5]

-

The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2023). Polycyclic Aromatic Compounds, 43(5). [Link][18]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Saudi Chemical Society. [Link][13]

-

A Concise Review on Cinnolines. (2019). Innovative Journal of Medical and Health Sciences. [Link][7]

-

Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). Chemical Biology & Drug Design. [Link][19]

-

Cinnoline Derivatives with Biological Activity. (n.d.). Scilit. [Link][20]

-

A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link][3]

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research. [Link][21]

-